2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a combination of imidazole, fluorophenyl, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the fluorophenyl group. The final step involves the formation of the thioether linkage and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- 2-((1-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide imparts unique electronic properties, making it distinct from its chloro- and bromo- analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-16-8-10-17(11-9-16)25-13-12-23-21(25)27-14-20(26)24-19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNYMZEDDRYRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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